molecular formula C30H62N4O2.C2H4O2<br>C32H66N4O4 B12667405 N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate CAS No. 93918-64-0

N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate

Cat. No.: B12667405
CAS No.: 93918-64-0
M. Wt: 570.9 g/mol
InChI Key: NGPFCMGUMPMAGM-UHFFFAOYSA-N
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Description

N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is a complex organic compound with the molecular formula C₃₀H₆₂N₄O₂·C₂H₄O₂. This compound is known for its unique structure, which includes two dodecanamide groups linked by an ethylenebis(iminoethylene) bridge, and an acetate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate typically involves the reaction of ethylenediamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield the final product. The reaction conditions often include:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Dichloromethane or chloroform
  • Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.

    Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.

    Substitution: Nucleophiles like sodium methoxide in methanol, temperature around 25-30°C.

Major Products Formed

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The ethylenebis(iminoethylene) bridge plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethylenebis(iminoethylene))bismyristamide monoacetate
  • N,N’-(Ethylenebis(iminoethylene))bispalmitamide monoacetate
  • N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate

Uniqueness

N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is unique due to its specific chain length and the presence of an acetate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in chemistry and biology.

Properties

CAS No.

93918-64-0

Molecular Formula

C30H62N4O2.C2H4O2
C32H66N4O4

Molecular Weight

570.9 g/mol

IUPAC Name

acetic acid;N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide

InChI

InChI=1S/C30H62N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36);1H3,(H,3,4)

InChI Key

NGPFCMGUMPMAGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC.CC(=O)O

Origin of Product

United States

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